molecular formula C12H21NO3 B2469366 N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde CAS No. 1335031-56-5

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde

Cat. No.: B2469366
CAS No.: 1335031-56-5
M. Wt: 227.304
InChI Key: HFLQTTYPGWLCSL-CABZTGNLSA-N
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Description

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a chemical compound that belongs to the class of cyclopentane derivatives. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and an aldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.

    Formation of the Cyclopentane Ring: The cyclopentane ring is constructed through cyclization reactions, often involving the use of suitable starting materials and catalysts.

    Introduction of the Aldehyde Group: The aldehyde functional group is introduced through oxidation reactions, using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 or H2O2.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic conditions (e.g., TFA - trifluoroacetic acid)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Amino derivatives

Scientific Research Applications

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the structure-activity relationships of cyclopentane derivatives.

    Industrial Applications: It may be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed to reveal the free amino group, which can then participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-cyclopentylamine: Similar structure but lacks the aldehyde group.

    N-Boc-2-amino-2-methyl-cyclopentanone: Contains a ketone group instead of an aldehyde.

    N-Boc-2-amino-cyclopentane-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is unique due to the presence of both the Boc-protected amino group and the aldehyde functional group. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(12)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLQTTYPGWLCSL-CABZTGNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H]1C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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